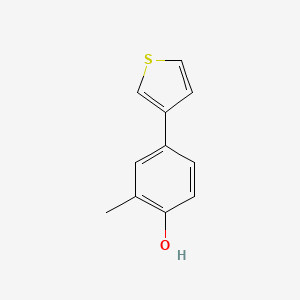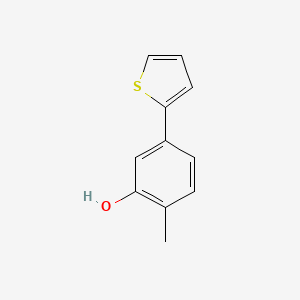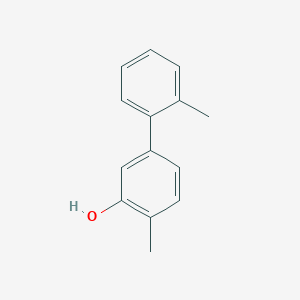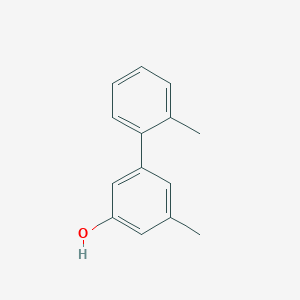
4-(2-Hydroxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyphenyl)-2-methylphenol, 95% (4-HPMP) is a phenolic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 116-120°C. It is also known as 4-hydroxy-2-methylphenol, 4-hydroxymethylphenol, 4-hydroxy-2-methyl-1-phenol, 4-hydroxy-2-methylphenol-2-methylphenol, and 4-hydroxy-2-methylphenol-2-methylphenol-2-methylphenol. 4-HPMP has been extensively studied and has been found to possess a variety of properties and applications, including in the synthesis of various compounds and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 4-HPMP is not fully understood. However, it is believed to act as a nucleophile, meaning that it can react with other molecules to form new compounds. It is also believed to act as a catalyst, as it can increase the rate of reaction and reduce the amount of time required for the reaction to take place. Additionally, it is believed to act as a protecting group, as it can be used to protect certain compounds from unwanted reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HPMP are not fully understood. However, it is believed to have antioxidant properties, as it can scavenge free radicals and reduce oxidative damage. Additionally, it is believed to possess anti-inflammatory and anti-microbial properties, as it can inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 4-HPMP in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst, protecting group, and nucleophile. Additionally, it can be used in a variety of reactions and can increase the rate of reaction and reduce the amount of time required for the reaction to take place. The main limitation of using 4-HPMP in laboratory experiments is that it can be hazardous to handle, as it is an irritant and can cause skin and eye irritation.
未来方向
The potential future directions for 4-HPMP include further research into its biochemical and physiological effects, as well as its potential applications in medicine, agriculture, and industry. Additionally, further research into its mechanism of action and its potential as a catalyst, protecting group, and nucleophile could lead to the development of new and improved synthetic methods. Additionally, its potential as an antioxidant and anti-inflammatory agent could be explored further, as it could lead to the development of new drugs and other compounds. Finally, its potential as a cross-linking agent in the synthesis of polymers and other materials could be explored further, as it could lead to the development of new materials with improved properties.
合成方法
4-HPMP can be synthesized by the reaction of 2-methyl-1-phenol and formaldehyde in an alkaline medium, followed by hydrolysis of the resulting product. The reaction is typically carried out in an aqueous solution of sodium hydroxide or potassium hydroxide at a temperature of 80-90°C. The reaction is usually complete within 1-2 hours, and the product is isolated by filtration or crystallization.
科学研究应用
4-HPMP is widely used in scientific research, particularly in the synthesis of various compounds. It is also used as a catalyst in organic synthesis, as it can increase the rate of reaction and reduce the amount of time required for the reaction to take place. 4-HPMP is also used in the synthesis of pharmaceuticals and other compounds, as it can act as a protecting group for certain compounds. Additionally, it is used in the synthesis of polymers and other materials, as it can be used as a cross-linking agent.
属性
IUPAC Name |
4-(2-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCHFRTJSPPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683676 |
Source


|
| Record name | 3'-Methyl[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-41-8 |
Source


|
| Record name | 3'-Methyl[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)



![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)








